molecular formula C17H14BrF2N3O2S2 B3486442 N-(2-bromo-4,6-difluorophenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

N-(2-bromo-4,6-difluorophenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B3486442
M. Wt: 474.3 g/mol
InChI Key: CNZMYBFEJVSNEI-UHFFFAOYSA-N
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Description

This compound belongs to the class of thieno[2,3-d]pyrimidinyl acetamide derivatives, characterized by a sulfur-linked acetamide moiety and a substituted aromatic system. The core structure includes a thienopyrimidinone scaffold (a fused thiophene-pyrimidine ring) with methyl substituents at positions 3, 5, and 6, and a 4-oxo group. The acetamide side chain is attached to a 2-bromo-4,6-difluorophenyl group, which may influence electronic properties and biological interactions.

Properties

IUPAC Name

N-(2-bromo-4,6-difluorophenyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrF2N3O2S2/c1-7-8(2)27-15-13(7)16(25)23(3)17(22-15)26-6-12(24)21-14-10(18)4-9(19)5-11(14)20/h4-5H,6H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZMYBFEJVSNEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=C(C=C(C=C3Br)F)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrF2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4,6-difluorophenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thienopyrimidinyl core: This can be achieved through cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.

    Introduction of the bromo-difluorophenyl group: This step may involve halogenation reactions using bromine and fluorine sources.

    Coupling reactions: The final step often involves coupling the thienopyrimidinyl core with the bromo-difluorophenyl group using reagents like acyl chlorides or anhydrides under specific conditions (e.g., presence of a base, controlled temperature).

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4,6-difluorophenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromo and fluoro groups can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may result in the replacement of halogen atoms with other functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-bromo-4,6-difluorophenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs and their key properties are analyzed below, focusing on substituent effects, crystallographic data, and synthetic routes.

Structural Analogs with Thienopyrimidinyl Scaffolds

  • N-(2-Bromo-4,6-difluorophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide (): Molecular Formula: C₁₈H₁₆BrF₂N₃O₂S₂ Molecular Weight: 488.365 g/mol Key Differences: Replaces the 3-methyl group in the target compound with a 3-ethyl substituent. Synthesis: Likely involves coupling a bromo-difluorophenyl acetamide with a thienopyrimidinyl thiol precursor, as seen in analogous reactions .

Pyrimidinyl Sulfanyl Acetamides

  • 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide ():
    • Molecular Formula : C₁₄H₁₆N₄O₂S
    • Molecular Weight : 304.37 g/mol
    • Key Differences : Simpler pyrimidine core lacking the fused thiophene ring. The 4-methylpyridinyl group enhances solubility compared to halogenated aryl groups.
    • Crystallography : Exhibits intermolecular N–H···N hydrogen bonds, stabilizing its crystal lattice .

Halogenated Aryl Acetamides

  • 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide (): Molecular Formula: C₁₄H₁₀BrF₂NO Molecular Weight: 358.14 g/mol Key Differences: Lacks the thienopyrimidinyl system but shares bromo- and difluoro-substituted aryl groups. The dihedral angle between aromatic rings (66.4°) influences packing and solubility . Synthesis: Prepared via carbodiimide-mediated coupling of 4-bromophenylacetic acid and 3,4-difluoroaniline .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₁₈H₁₅BrF₂N₃O₂S₂* ~474.34 3,5,6-Trimethyl-thienopyrimidinone, 2-bromo-4,6-difluorophenyl Potential for enhanced steric effects due to methyl groups.
N-(2-Bromo-4,6-difluorophenyl)-2-[(3-ethyl-5,6-dimethyl-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide C₁₈H₁₆BrF₂N₃O₂S₂ 488.365 3-Ethyl, 5,6-dimethyl-thienopyrimidinone Increased hydrophobicity vs. target compound .
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide C₁₄H₁₀BrF₂NO 358.14 4-Bromophenyl, 3,4-difluorophenyl Dihedral angle = 66.4°; N–H···O hydrogen bonding .
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide C₁₄H₁₆N₄O₂S 304.37 4,6-Dimethylpyrimidine, 4-methylpyridinyl Enhanced solubility due to pyridinyl group .

*Calculated based on substituent differences from .

Structural and Functional Insights

  • Methyl vs. Ethyl Groups: Methyl substituents (target compound) may reduce metabolic oxidation compared to ethyl groups () . Thienopyrimidinone Core: The fused sulfur-containing ring system likely enhances rigidity and π-stacking interactions compared to simpler pyrimidines () .
  • Hydrogen-bonding motifs (e.g., N–H···O) are common in acetamide derivatives, stabilizing crystal lattices and influencing solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-bromo-4,6-difluorophenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-bromo-4,6-difluorophenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

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